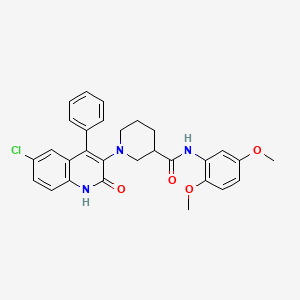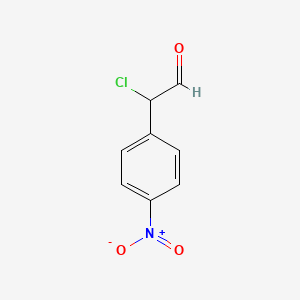
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and various functional groups such as chloro, oxo, phenyl, and dimethoxyphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an appropriate ketone under acidic conditions.
Introduction of the Chloro and Oxo Groups: Chlorination and oxidation reactions are employed to introduce the chloro and oxo functionalities into the quinoline core. Chlorination can be achieved using reagents like thionyl chloride, while oxidation may involve agents such as potassium permanganate.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under basic conditions.
Coupling Reactions: The final step involves coupling the quinoline derivative with the piperidine ring and the dimethoxyphenyl group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the quinoline core.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and oxo groups can influence its binding affinity and specificity. The piperidine ring and dimethoxyphenyl group may also play roles in its overall bioactivity by affecting its solubility, stability, and ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives, which are used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide is unique due to its combination of a quinoline core with a piperidine ring and multiple functional groups
Properties
Molecular Formula |
C29H28ClN3O4 |
|---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C29H28ClN3O4/c1-36-21-11-13-25(37-2)24(16-21)32-28(34)19-9-6-14-33(17-19)27-26(18-7-4-3-5-8-18)22-15-20(30)10-12-23(22)31-29(27)35/h3-5,7-8,10-13,15-16,19H,6,9,14,17H2,1-2H3,(H,31,35)(H,32,34) |
InChI Key |
APZBXHDIMPULAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[({[5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10875417.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10875433.png)

![2-bromo-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10875444.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10875445.png)
![N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10875449.png)
![2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)acetohydrazide](/img/structure/B10875452.png)
![4-(4-fluorophenyl)-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10875453.png)
![(2E)-3-(4-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B10875458.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10875462.png)
![N-(4-acetylphenyl)-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B10875464.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10875472.png)

